4,4'-Benzylidenebis(6-methyl-m-phenylene) tetraisocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Benzylidenebis(6-methyl-m-phenylene) tetraisocyanate is a chemical compound with the molecular formula C29H14N8O8 and a molecular weight of 602.47026 . This compound is known for its unique structure, which includes multiple isocyanate groups, making it highly reactive and useful in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Benzylidenebis(6-methyl-m-phenylene) tetraisocyanate typically involves the reaction of 4,4’-benzylidenebis(6-methyl-m-phenylene) with phosgene in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and pressures to ensure the formation of the desired product without unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of 4,4’-Benzylidenebis(6-methyl-m-phenylene) tetraisocyanate is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product . The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
4,4’-Benzylidenebis(6-methyl-m-phenylene) tetraisocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert the isocyanate groups into amines.
Substitution: The isocyanate groups can participate in nucleophilic substitution reactions, forming ureas and carbamates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include oxides, amines, ureas, and carbamates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4,4’-Benzylidenebis(6-methyl-m-phenylene) tetraisocyanate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4’-Benzylidenebis(6-methyl-m-phenylene) tetraisocyanate involves its highly reactive isocyanate groups. These groups can form covalent bonds with nucleophiles, such as amines and alcohols, leading to the formation of stable urea and carbamate linkages . This reactivity is harnessed in various applications, including polymer synthesis and material modification .
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenebis(phenyl isocyanate): Similar in structure but lacks the methyl groups and benzylidene linkage.
Toluene diisocyanate: Contains isocyanate groups but has a simpler aromatic structure.
Hexamethylene diisocyanate: An aliphatic diisocyanate with different reactivity and applications.
Uniqueness
4,4’-Benzylidenebis(6-methyl-m-phenylene) tetraisocyanate is unique due to its multiple isocyanate groups and complex aromatic structure, which provide enhanced reactivity and versatility in various chemical processes . Its ability to form stable linkages with nucleophiles makes it particularly valuable in the synthesis of advanced materials and biocompatible compounds .
Properties
CAS No. |
28886-07-9 |
---|---|
Molecular Formula |
C25H16N4O4 |
Molecular Weight |
436.4 g/mol |
IUPAC Name |
1-[(2,4-diisocyanato-5-methylphenyl)-phenylmethyl]-2,4-diisocyanato-5-methylbenzene |
InChI |
InChI=1S/C25H16N4O4/c1-16-8-19(23(28-14-32)10-21(16)26-12-30)25(18-6-4-3-5-7-18)20-9-17(2)22(27-13-31)11-24(20)29-15-33/h3-11,25H,1-2H3 |
InChI Key |
OWQUXTJOSOUAFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N=C=O)N=C=O)C(C2=CC=CC=C2)C3=C(C=C(C(=C3)C)N=C=O)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.